![molecular formula C8H15NO B3143971 (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol CAS No. 540787-92-6](/img/structure/B3143971.png)

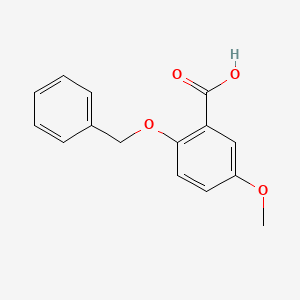

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol

Overview

Description

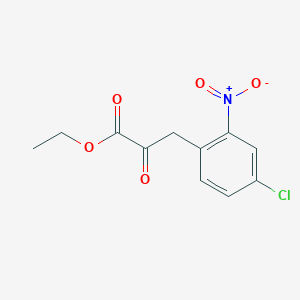

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been described . The process involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene to give the key homochiral bicycle [3.1.0]hexan-1-ol, which is then oxidized to the desired ketone .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol has been reacted with dipotassium hydrogenphosphate in tert-butyl methyl ether and water at 0°C in a large-scale reaction .Physical And Chemical Properties Analysis

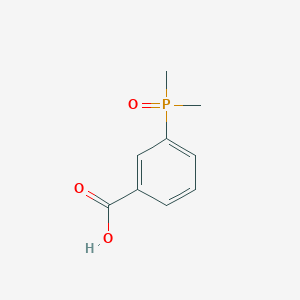

The physical and chemical properties of similar compounds have been reported . For example, (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid has a density of 1.3±0.1 g/cm³, a boiling point of 280.3±23.0 °C at 760 mmHg, and a flash point of 123.3±22.6 °C .Scientific Research Applications

Methanol in Illegally Produced Alcoholic Beverages

This study focused on identifying methanol and its metabolites in illegally produced alcoholic beverages. Methanol was detected in a significant majority of the samples, indicating a high prevalence of methanol use in counterfeit alcohol production due to its low cost, posing serious health risks (Arslan et al., 2015).

Metabolites of n-Hexane and Cyclohexane

This research evaluated the urinary metabolites of solvents like n-hexane and cyclohexane in workers of a shoe factory, finding specific metabolites related to exposure to these compounds. The identification of 2,5-Hexanedione as a principal metabolite suggests a shared metabolic pathway in humans and animals and indicates its role in neuropathies caused by n-hexane (Perbellini, Brugnone, & Pavan, 1980).

Volatile Metabolites of Pathogens for Diagnostic Purposes

A systematic review highlighted the production of specific volatile organic compounds (VOCs) by pathogenic bacteria. These VOCs, distinct for each bacteria type, could potentially serve as non-invasive biological markers for rapid identification and diagnosis in critically ill patients, presenting a new frontier in medical diagnostics (Bos, Sterk, & Schultz, 2013).

Methanol's Role in Fatty Acid Methyl Ester Synthesis

The study investigated the presence of fatty acid methyl esters (FAMEs) in human plasma, particularly after ethanol intake, suggesting that methanol could promote FAME synthesis similarly to ethanol. This research offers insights into the metabolic pathways of methanol and its potential association with liver disease, expanding our understanding of methanol's role in human metabolism (Aleryani, Cluette-Brown, & Khan, 2005).

properties

IUPAC Name |

[(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2)5-3-9-6(4-10)7(5)8/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHWQEDJUAJEAU-XVMARJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(NC2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2[C@H]1[C@H](NC2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione](/img/structure/B3143922.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B3143954.png)